molecular formula C16H19N3O2S B2522178 1-(oxan-4-yl)-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea CAS No. 2034437-59-5

1-(oxan-4-yl)-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea

Cat. No.: B2522178
CAS No.: 2034437-59-5
M. Wt: 317.41
InChI Key: YYBLGVCGSZTAJG-UHFFFAOYSA-N
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Description

1-(oxan-4-yl)-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea is a synthetic organic compound that features a unique combination of oxane, thiophene, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(oxan-4-yl)-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxane ring, followed by the introduction of the thiophene and pyridine groups. The final step involves the formation of the urea linkage.

    Oxane Ring Formation: The oxane ring can be synthesized through the cyclization of diols or epoxides under acidic or basic conditions.

    Thiophene and Pyridine Introduction: The thiophene and pyridine groups can be introduced through cross-coupling reactions such as Suzuki or Stille coupling, using appropriate thiophene and pyridine derivatives.

    Urea Formation: The final step involves the reaction of the intermediate with an isocyanate or carbodiimide to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(oxan-4-yl)-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones under mild oxidizing conditions.

    Reduction: The pyridine ring can be reduced to piperidine derivatives using hydrogenation or other reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

1-(oxan-4-yl)-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(oxan-4-yl)-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

1-(oxan-4-yl)-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea can be compared with other compounds that have similar structural features:

    1-(oxan-4-yl)-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}amine: Similar structure but with an amine group instead of a urea linkage.

    1-(oxan-4-yl)-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}carbamate: Contains a carbamate group instead of a urea linkage.

    1-(oxan-4-yl)-3-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}thiourea: Features a thiourea group instead of a urea linkage.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-(oxan-4-yl)-3-[(2-thiophen-2-ylpyridin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c20-16(19-13-4-7-21-8-5-13)18-11-12-3-6-17-14(10-12)15-2-1-9-22-15/h1-3,6,9-10,13H,4-5,7-8,11H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBLGVCGSZTAJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)NCC2=CC(=NC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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